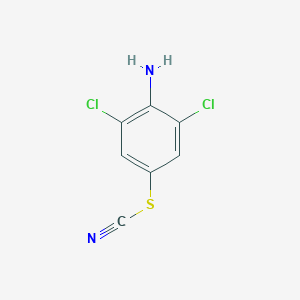
Aniline, 2,6-dichloro-4-thiocyanato-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, 2,6-dichloro-4-thiocyanato-, also known as DTNB, is a chemical compound that is widely used in scientific research applications. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is commonly used as a reagent for measuring the concentration of sulfhydryl groups in proteins and enzymes.
作用機序
Aniline, 2,6-dichloro-4-thiocyanato- reacts with sulfhydryl groups in proteins and enzymes to form a yellow complex. The reaction is based on the thiol-disulfide exchange reaction, which involves the transfer of a sulfur atom from the sulfhydryl group to the Aniline, 2,6-dichloro-4-thiocyanato- molecule. The formation of the yellow complex is proportional to the concentration of sulfhydryl groups in the sample. The mechanism of action of Aniline, 2,6-dichloro-4-thiocyanato- is well understood and has been extensively studied in the scientific literature.
Biochemical and Physiological Effects:
Aniline, 2,6-dichloro-4-thiocyanato- is a relatively non-toxic compound and does not have any significant biochemical or physiological effects on living organisms. However, it can interfere with certain biochemical assays if not used properly. It is important to use Aniline, 2,6-dichloro-4-thiocyanato- in the appropriate concentrations and under the appropriate conditions to obtain accurate results.
実験室実験の利点と制限
Aniline, 2,6-dichloro-4-thiocyanato- has several advantages as a reagent for measuring sulfhydryl groups in proteins and enzymes. It is a relatively simple and inexpensive reagent that can be used in a variety of assays. It is also highly specific for sulfhydryl groups and does not react with other functional groups in proteins and enzymes. However, Aniline, 2,6-dichloro-4-thiocyanato- has some limitations as well. It can be affected by interfering substances in biological samples, such as reducing agents and metal ions. It is also sensitive to pH and temperature, and must be used under controlled conditions to obtain accurate results.
将来の方向性
There are several future directions for the use of Aniline, 2,6-dichloro-4-thiocyanato- in scientific research. One area of research is the development of new assays for measuring sulfhydryl groups in proteins and enzymes. Researchers are exploring new methods for detecting sulfhydryl groups that are more sensitive and specific than Aniline, 2,6-dichloro-4-thiocyanato-. Another area of research is the use of Aniline, 2,6-dichloro-4-thiocyanato- in the study of oxidative stress and antioxidant activity. Researchers are investigating new applications of Aniline, 2,6-dichloro-4-thiocyanato- in assays for measuring the antioxidant capacity of biological samples. Finally, researchers are exploring the use of Aniline, 2,6-dichloro-4-thiocyanato- in the development of new drugs and therapies for diseases that involve oxidative stress and antioxidant activity.
Conclusion:
Aniline, 2,6-dichloro-4-thiocyanato- is a valuable reagent for measuring sulfhydryl groups in proteins and enzymes. It has been extensively studied in scientific research and has a well-understood mechanism of action. Aniline, 2,6-dichloro-4-thiocyanato- has several advantages as a reagent, but also has some limitations that must be considered. There are several future directions for the use of Aniline, 2,6-dichloro-4-thiocyanato- in scientific research, including the development of new assays and the investigation of new applications in the study of oxidative stress and antioxidant activity.
合成法
Aniline, 2,6-dichloro-4-thiocyanato- can be synthesized by reacting aniline with 2,6-dichloro-4-nitrophenol in the presence of thiourea. The reaction produces a yellow precipitate, which is then filtered and recrystallized to obtain Aniline, 2,6-dichloro-4-thiocyanato-. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Aniline, 2,6-dichloro-4-thiocyanato- is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a reagent for measuring the concentration of sulfhydryl groups in proteins and enzymes. Sulfhydryl groups are important functional groups in proteins and enzymes, and their concentration can provide valuable information about the structure and function of these biomolecules. Aniline, 2,6-dichloro-4-thiocyanato- is also used in the study of oxidative stress and antioxidant activity. It is a commonly used reagent in assays for measuring the antioxidant capacity of biological samples.
特性
CAS番号 |
14030-85-4 |
|---|---|
分子式 |
C7H4Cl2N2S |
分子量 |
219.09 g/mol |
IUPAC名 |
(4-amino-3,5-dichlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4Cl2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 |
InChIキー |
VJUNBEHHFKUMHW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)SC#N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)SC#N |
その他のCAS番号 |
14030-85-4 |
同義語 |
4-Amino-3,5-dichlorophenyl thiocyanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



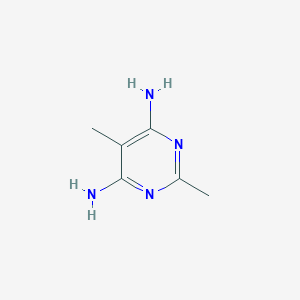
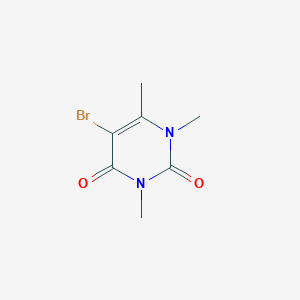

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
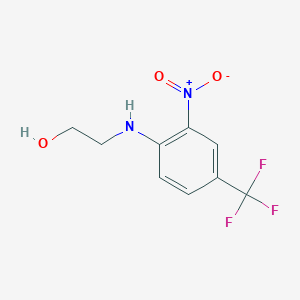
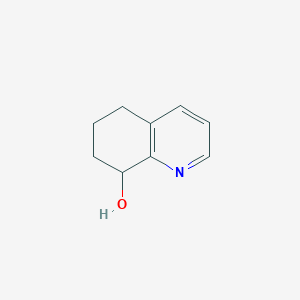

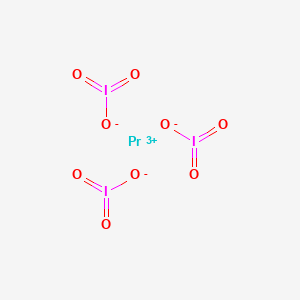
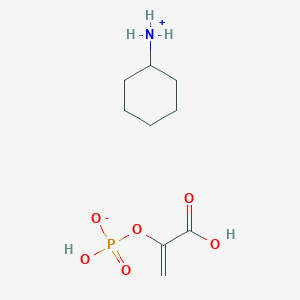
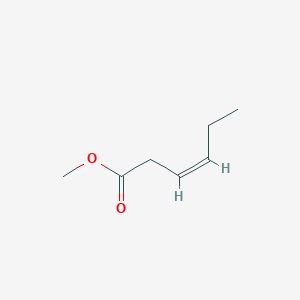
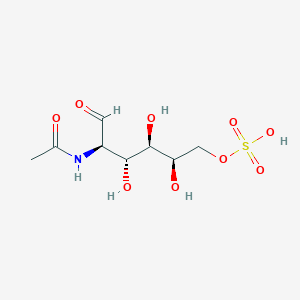
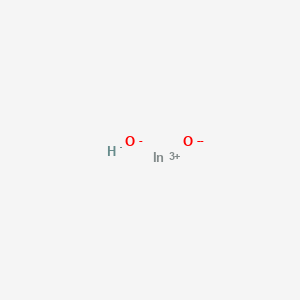
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)